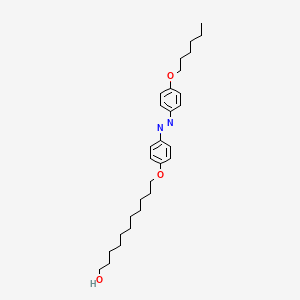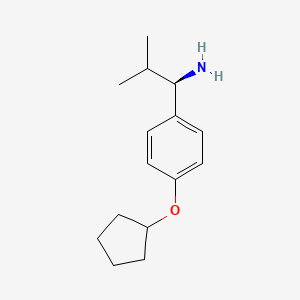
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine is a chiral amine compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a 2-methylpropylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Amino Group: The intermediate is then subjected to a reductive amination reaction with 2-methylpropanal in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
科学的研究の応用
Chemistry
In organic synthesis, (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine can be used as a chiral building block for the synthesis of more complex molecules.
Biology
The compound may serve as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Medicine
Industry
In material science, the compound could be used in the synthesis of novel polymers or as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
(1R)-1-(4-Methoxyphenyl)-2-methylpropylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(4-Ethoxyphenyl)-2-methylpropylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
The presence of the cyclopentyloxy group in (1R)-1-(4-Cyclopentyloxyphenyl)-2-methylpropylamine may confer unique steric and electronic properties, potentially leading to different biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
(1R)-1-(4-cyclopentyloxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H23NO/c1-11(2)15(16)12-7-9-14(10-8-12)17-13-5-3-4-6-13/h7-11,13,15H,3-6,16H2,1-2H3/t15-/m1/s1 |
InChIキー |
QIXYFSXCRQJLSS-OAHLLOKOSA-N |
異性体SMILES |
CC(C)[C@H](C1=CC=C(C=C1)OC2CCCC2)N |
正規SMILES |
CC(C)C(C1=CC=C(C=C1)OC2CCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



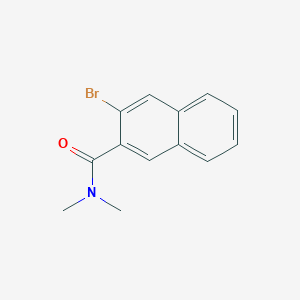
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)
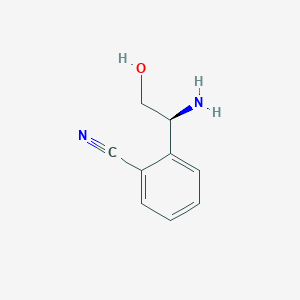
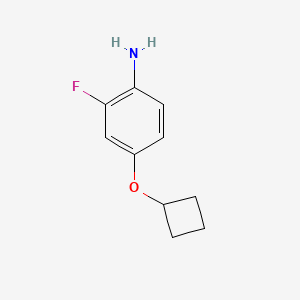
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
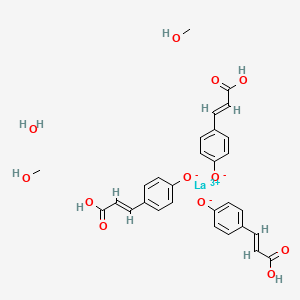
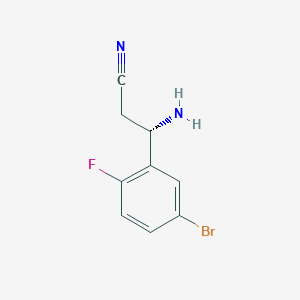
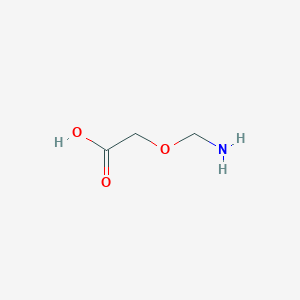
![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
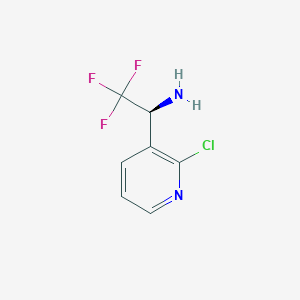
![5-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B15234713.png)
